Lumateperone was developed by Intra-Cellular Therapies and received approval from the U.S. Food and Drug Administration in December 2019. The compound is synthesized from quinoxaline derivatives, which serve as starting materials for its complex tetracyclic structure. The synthesis and metabolic pathways leading to M565 have been studied extensively to understand its pharmacokinetics and dynamics.
Lumateperone belongs to the class of second-generation antipsychotics. It acts on multiple neurotransmitter systems, including dopamine, serotonin, and glutamate receptors, making it distinct from traditional antipsychotics that primarily target dopamine receptors.
The synthesis of lumateperone involves several key steps that transform readily available precursors into the final compound. Recent advancements have focused on optimizing synthetic routes to improve yield and scalability.
The synthetic route has been refined to avoid problematic reagents like borane·THF complexes, which pose challenges for industrial-scale production. The new methods yield high purity and efficiency, making them suitable for large-scale applications.
The molecular structure of lumateperone metabolite M565 is characterized by its complex tetracyclic framework.
This structure enables interaction with various neurotransmitter receptors, contributing to its pharmacological effects.
M565 can undergo various chemical reactions that are essential for its metabolic transformation and potential modifications in drug development.
The specific conditions for these reactions vary based on the desired outcome and include reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism by which lumateperone metabolite M565 exerts its effects involves modulation of several neurotransmitter systems.
Studies have shown that M565 maintains significant binding affinity to these receptors, contributing to its therapeutic efficacy in managing symptoms associated with schizophrenia and bipolar disorder.
Understanding the physical and chemical properties of lumateperone metabolite M565 is vital for its application in pharmaceutical development.
These properties indicate that M565 has favorable characteristics for absorption and distribution within biological systems, enhancing its therapeutic potential.
Lumateperone metabolite M565 has several scientific applications primarily related to its pharmacological properties:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: